![molecular formula C8H7N3O2S B2697481 N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 27049-77-0](/img/structure/B2697481.png)
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
“N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized through various methods. One of the methods involves the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines .
Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles have been known to exhibit a broad range of chemical and biological properties. They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Scientific Research Applications
Fungicidal Activity
The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercially available fungicides. Compound 4f, in particular, exhibited superior efficacy in field trials . These findings suggest that N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives could serve as lead compounds for further optimization and development as fungicides.
Medicinal Chemistry and Drug Design
Thiophene-based compounds have fascinated researchers due to their potential as biologically active molecules. The unique structural features of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide make it an interesting candidate for drug design. Medicinal chemists can explore its interactions with biological targets, potentially leading to novel therapeutic agents .
Materials Science and Organic Electronics
Given its heterocyclic structure, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its electron-rich and π-conjugated system may contribute to charge transport properties.
Mechanism of Action
Target of Action
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound Thiophene-based analogs, which n-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that thiophene derivatives can exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Future Directions
Oxadiazoles, including “N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide”, have potential for a wide range of applications. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5(12)9-8-11-10-7(13-8)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKIANBWDCBTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide |
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